![molecular formula C18H19BrN2O2S B2367264 4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid CAS No. 620590-19-4](/img/structure/B2367264.png)
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid
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Overview
Description
The compound is a derivative of butanoic acid, which is a carboxylic acid, with a complex substituent that includes a tetrahydroquinazoline ring and a bromophenyl group . The presence of the bromophenyl group suggests that it may have been synthesized using bromination reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinazoline ring and the bromophenyl group. The bromine atom in the bromophenyl group would be expected to significantly influence the compound’s chemical behavior due to its size and electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, for example, could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Derivative Formation
Base Catalyzed Synthesis : Farhanullah et al. (2009) explored a base-catalyzed ring transformation method for synthesizing highly congested derivatives like 1-tert-butoxycarbonyl-6-sec-amino-8-aryl-5-cyano-2-oxo-1,2,3,4-tetrahydroquinazoline, which is related to the structure of interest (Farhanullah, Samrin, & Ram, 2009).
Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized derivatives including 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole, testing their in vitro antituberculosis and cytotoxicity. These derivatives are closely related to the compound (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Synthesis of Derivatives for Pharmaceutical Applications : Dyachenko and Vovk (2013) described the synthesis of derivatives like ethyl 3-[2-(4-bromophenylamino)-2-oxo-ethylsulfanyl]1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylate, which have potential in pharmaceutical applications (Dyachenko & Vovk, 2013).
Development of Novel Integrin Inhibitors : Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including analogs with high affinity and selectivity for the αvβ6 integrin, which are structurally similar to the compound . This research contributes to the development of new therapeutic agents (Procopiou et al., 2018).
Synthesis of Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) synthesized derivatives like 2-aryl-6-bromoquinolines, which were studied for their potential use as fluorescent brightening agents. This research shows the diverse applications of such compounds in materials science (Rangnekar & Shenoy, 1987).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-13-9-7-12(8-10-13)17-20-18(24)14-4-1-2-5-15(14)21(17)11-3-6-16(22)23/h7-10H,1-6,11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQJDVWTCQBTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid |
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